molecular formula C17H30N2O2 B13383669 4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole

4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13383669
M. Wt: 294.4 g/mol
InChI Key: PIJFQTUSLZLNOP-UHFFFAOYSA-N
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Description

4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of α-hydroxy ketones with amides in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.

    Thiazole: Contains sulfur and nitrogen atoms in the ring.

    Pyrrole: A five-membered ring with one nitrogen atom.

Uniqueness

4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFQTUSLZLNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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